molecular formula C9H13BrN2O B3262981 2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol CAS No. 364794-23-0

2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol

Cat. No.: B3262981
CAS No.: 364794-23-0
M. Wt: 245.12 g/mol
InChI Key: HZBPJRXWYTVUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol typically involves the reaction of 6-bromo-3-pyridinemethanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient production of the compound with high purity and consistency. Quality control measures are implemented to monitor the production process and ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring plays a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyridine-3-methanol
  • 2-Bromo-5-(hydroxymethyl)pyridine
  • 2-Bromopyridine-5-methanol

Uniqueness

2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol is unique due to the presence of both a bromine atom and a methylamino group attached to the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(6-bromopyridin-3-yl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-12(4-5-13)7-8-2-3-9(10)11-6-8/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBPJRXWYTVUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol
Reactant of Route 3
Reactant of Route 3
2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol
Reactant of Route 4
Reactant of Route 4
2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol
Reactant of Route 5
Reactant of Route 5
2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol
Reactant of Route 6
Reactant of Route 6
2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.